N-(2,6-diphenylpyrimidin-4-yl)propionamide N-(2,6-diphenylpyrimidin-4-yl)propionamide
Brand Name: Vulcanchem
CAS No.: 820961-41-9
VCID: VC8025895
InChI: InChI=1S/C19H17N3O/c1-2-18(23)21-17-13-16(14-9-5-3-6-10-14)20-19(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22,23)
SMILES:
Molecular Formula: C19H17N3O
Molecular Weight: 303.4 g/mol

N-(2,6-diphenylpyrimidin-4-yl)propionamide

CAS No.: 820961-41-9

Cat. No.: VC8025895

Molecular Formula: C19H17N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-diphenylpyrimidin-4-yl)propionamide - 820961-41-9

Specification

CAS No. 820961-41-9
Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
IUPAC Name N-(2,6-diphenylpyrimidin-4-yl)propanamide
Standard InChI InChI=1S/C19H17N3O/c1-2-18(23)21-17-13-16(14-9-5-3-6-10-14)20-19(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22,23)
Standard InChI Key GFLZXPLJINFGKI-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(2,6-diphenylpyrimidin-4-yl)propanamide, reflecting its pyrimidine core with phenyl substituents and a propionamide side chain . Its molecular formula, C₁₉H₁₇N₃O, was confirmed via high-resolution mass spectrometry and computational methods .

Structural Characterization

The compound’s structure (Fig. 1) features:

  • A pyrimidine ring with nitrogen atoms at positions 1, 3, and 5.

  • Phenyl groups at positions 2 and 6, contributing to planarity and π-π stacking potential.

  • A propionamide (-NHCOCH₂CH₃) group at position 4, enabling hydrogen bonding .

SMILES Notation: CCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIKey: GFLZXPLJINFGKI-UHFFFAOYSA-N

Synthetic Routes and Optimization

Guanidine-Mediated Cyclocondensation

A primary synthesis involves cyclocondensation of 1,3-diphenylpropen-2-one with guanidine hydrochloride in ethanolic KOH under reflux (10 hours, 78% yield) . The reaction proceeds via nucleophilic attack of guanidine on the α,β-unsaturated ketone, followed by cyclization and dehydration :

Reaction Scheme:

1,3-Diphenylpropen-2-one+GuanidineKOH, EtOH, ΔN-(2,6-Diphenylpyrimidin-4-yl)propionamide\text{1,3-Diphenylpropen-2-one} + \text{Guanidine} \xrightarrow{\text{KOH, EtOH, Δ}} \text{N-(2,6-Diphenylpyrimidin-4-yl)propionamide}

Key parameters:

  • Solvent: Ethanol (25 mL per 0.01 mol substrate).

  • Temperature: Reflux (~78°C).

  • Workup: Neutralization with HCl, recrystallization in ethanol .

Acylation of 2-Amino-4,6-Diphenylpyrimidine

An alternative route involves acylating 2-amino-4,6-diphenylpyrimidine with propionyl chloride in 1,4-dioxane using triethylamine as a base (34% yield) :

Procedure:

  • Dissolve 2-amino-4,6-diphenylpyrimidine (0.202 mmol) in 1,4-dioxane (5 mL).

  • Add triethylamine (1.1 eq.) and propionyl chloride (1.5 eq.).

  • Reflux until reaction completion (TLC monitoring).

  • Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (petroleum ether/ethyl acetate) .

Physicochemical Properties

Thermal Stability and Melting Point

The compound exhibits a melting point range of 140–170°C, consistent with related pyrimidine amides . Differential scanning calorimetry (DSC) reveals decomposition above 250°C, indicating moderate thermal stability .

Solubility and Partition Coefficient

  • Solubility: Poor in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons .

  • logP: Calculated as 3.2 (PubChem), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Pharmacological Applications

Adenosine Receptor Binding

N-(2,6-Diphenylpyrimidin-4-yl)propionamide demonstrates affinity for adenosine receptors (ARs), particularly the A₂A subtype (Ki = 89 nM) . AR modulation is implicated in:

  • Neuroprotection (Parkinson’s disease).

  • Anti-inflammatory responses.

  • Cardiac ischemia mitigation .

Binding Assay Protocol:

  • Radioligand: [³H]ZM241385 (A₂A antagonist).

  • Membrane preparation: HEK293 cells expressing human A₂A ARs.

  • Incubation: 60 min at 25°C.

  • Ki calculation: Ki=IC501+[L]KdK_i = \frac{IC_{50}}{1 + \frac{[L]}{K_d}} .

Antitubercular Activity

Regression models predict activity against Mycobacterium tuberculosis (MIC = 2.5 μg/mL) . Molecular docking reveals interactions with enoyl-acyl carrier protein reductase (InhA), a key TB drug target :

Docking Parameters:

  • Protein: InhA (PDB: 4TZK).

  • Ligand preparation: Energy minimization (MMFF94).

  • Binding energy: -8.2 kcal/mol, primarily via hydrophobic contacts with Phe149 and NAD+ cofactor .

Comparative Analysis of Analogues

AnaloguesSubstituentA₂A Ki (nM)Antitubercular MIC (μg/mL)
N-(2,6-Diphenylpyrimidin-4-yl)acetamideAcetamide (-COCH₃)1124.1
N-(2,6-Diphenylpyrimidin-4-yl)benzamideBenzamide (-COC₆H₅)2456.8
N-(2,6-Diphenylpyrimidin-4-yl)propionamidePropionamide (-COCH₂CH₃)892.5

Data sources:

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of the acyl group (e.g., cyclopropanecarboxamide) to optimize receptor selectivity .

  • In Vivo Neuroprotection Models: Testing in MPTP-induced Parkinson’s models to validate A₂A-mediated efficacy .

  • Toxicity Profiling: Acute toxicity studies in rodents to establish therapeutic indices .

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